Efn4DL8acc

Description

Efn4DL8acc is a systematic identifier for 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, a heterocyclic organic compound belonging to the furanone family. Structurally, it features a furanone backbone substituted with ethyl, methyl, and hydroxyl groups at positions 2, 5, and 4, respectively (Figure 1). This compound exhibits tautomerism with its positional isomer, 2-methyl-4-hydroxy-5-ethyl-3(2H)-furanone, due to the dynamic equilibrium between keto and enol forms, influenced by solvent polarity and temperature .

Properties

Molecular Formula |

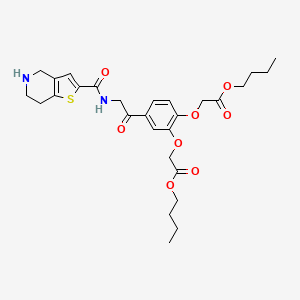

C28H36N2O8S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

butyl 2-[2-(2-butoxy-2-oxoethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetate |

InChI |

InChI=1S/C28H36N2O8S/c1-3-5-11-35-26(32)17-37-22-8-7-19(13-23(22)38-18-27(33)36-12-6-4-2)21(31)16-30-28(34)25-14-20-15-29-10-9-24(20)39-25/h7-8,13-14,29H,3-6,9-12,15-18H2,1-2H3,(H,30,34) |

InChI Key |

XGWXSBOXSZHECF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC1=C(C=C(C=C1)C(=O)CNC(=O)C2=CC3=C(S2)CCNC3)OCC(=O)OCCCC |

Synonyms |

ME 3229 ME-3229 ME3229 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME-3229 involves multiple steps, including the formation of its core structure and the introduction of functional groups necessary for its biological activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

Formation of the core structure: This typically involves cyclization reactions, often using catalysts and specific temperature conditions.

Functional group introduction: This step may involve various organic reactions such as halogenation, nitration, or sulfonation, depending on the desired functional groups.

Industrial Production Methods

Industrial production of ME-3229 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Batch processing: Where reactions are carried out in large reactors.

Continuous flow processing: For more efficient and scalable production.

Purification: Using techniques such as crystallization, distillation, or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

ME-3229 can undergo various chemical reactions, including:

Oxidation: Where it may react with oxidizing agents to form oxidized derivatives.

Reduction: Involving reducing agents to yield reduced forms of the compound.

Substitution: Where functional groups on ME-3229 can be replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reactions: Often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield hydroxylated or carboxylated derivatives.

Reduction: Could produce amine or alcohol derivatives.

Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

ME-3229 has several scientific research applications, particularly in the fields of:

Chemistry: As a model compound for studying GP IIb/IIIa antagonists and their synthesis.

Biology: For investigating platelet aggregation and related pathways.

Medicine: Potential therapeutic applications in treating thrombosis and embolism.

Industry: As a reference compound in the development of new anticoagulant drugs.

Mechanism of Action

ME-3229 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation. This mechanism involves:

Molecular targets: The glycoprotein IIb/IIIa receptor.

Pathways involved: The inhibition of platelet aggregation pathways, preventing the formation of blood clots.

Comparison with Similar Compounds

Structural and Tautomeric Relationships

Efn4DL8acc is part of a closely related group of furanones, including:

- Tautomer: 2-methyl-4-hydroxy-5-ethyl-3(2H)-furanone

- Methoxy derivatives: 2-ethyl-4-methoxy-5-methyl-3(2H)-furanone and 2-methyl-4-methoxy-5-ethyl-3(2H)-furanone

Key Structural Differences :

- Substituent positions : this compound has an ethyl group at position 2 and a methyl group at position 5, whereas its tautomer reverses these substituents (Figure 1).

- Functional groups : Methoxy derivatives replace the hydroxyl group with a methoxy group, altering polarity and stability.

Physicochemical Properties

Notes:

- The hydroxyl group in this compound increases hydrogen-bonding capacity, leading to higher polarity compared to its methoxy derivative.

- HPLC separation (C18 column, acetonitrile/water mobile phase) confirms distinct retention times, enabling precise quantification in mixtures .

Stability and Reactivity

- Tautomeric Equilibrium: this compound and its tautomer exist in equilibrium, with the keto form dominating in non-polar solvents and the enol form in polar media .

- Oxidative Stability : The hydroxyl group in this compound makes it prone to oxidation, whereas methoxy derivatives exhibit greater stability under ambient conditions.

- Thermal Degradation : Both this compound and its tautomer decompose above 150°C, forming volatile aldehydes and ketones.

Analytical Challenges

- Co-elution Risks : Without optimized HPLC conditions, this compound and its tautomer may co-elute due to structural similarity. The method described in resolves this with a gradient elution protocol.

- Detection Sensitivity : UV detection at 280 nm is effective for this compound but less sensitive for methoxy derivatives, requiring MS/MS for trace analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.